BenchChemオンラインストアへようこそ!

5-Fluoro-2-morpholinobenzoic acid

Physical chemistry Drug-likeness Lipinski parameters

Optimized pharmacophore for PC-PLC and RSV inhibitor development. The 2-morpholino group is essential for catalytic Zn²⁺ chelation, while 5-fluoro provides a functional handle for N-benzylamino derivatization. Documented in WO 2019/067864 A1 for RSV combination therapies. High microsomal stability. Standard 98% purity for reproducible SAR.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 1096880-75-9
Cat. No. B1438663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-morpholinobenzoic acid
CAS1096880-75-9
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
InChIKeyWNAOSSZZNGQFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-morpholinobenzoic Acid (CAS 1096880-75-9) — Pharmaceutical Intermediate for PC-PLC Inhibitor and RSV Antiviral Development


5-Fluoro-2-morpholinobenzoic acid (CAS 1096880-75-9), molecular formula C₁₁H₁₂FNO₃ and molecular weight 225.22 g/mol, is a fluorinated benzoic acid derivative bearing a morpholine ring at the 2-position . This compound serves as a key building block in medicinal chemistry, with documented utility in the synthesis of pharmaceutical agents targeting phosphatidylcholine-specific phospholipase C (PC-PLC) in oncology applications and Respiratory Syncytial Virus (RSV) inhibitors in antiviral development [1]. The compound is commercially available with a standard purity specification of 98% and is supplied as a white to off-white crystalline solid suitable for research and development applications .

Why Unsubstituted or Regioisomeric Morpholinobenzoic Acids Cannot Replace 5-Fluoro-2-morpholinobenzoic Acid in SAR-Driven Programs


In PC-PLC inhibitor development, the 2-morpholino substitution pattern and 5-position derivatization are not interchangeable features but essential pharmacophoric requirements. SAR studies across 81–141 analogues confirmed that the optimal pharmacophore is a 2-morpholino-5-N-benzylamino benzoic acid scaffold, with the 2-morpholino group being essential for catalytic Zn²⁺ chelation in the PC-PLC active site [1]. Substituting with 4-morpholinobenzoic acid regioisomers (morpholine at para-position) eliminates this critical binding interaction, while unsubstituted 2-morpholinobenzoic acid lacks the 5-position functional handle required for further N-benzylamino derivatization [2]. Additionally, 5-fluoro-2-morpholinobenzoic acid appears in patent literature specifically as a component in combination pharmaceutical agents for RSV inhibition (WO 2019/067864 A1), a documented application not reported for non-fluorinated or regioisomeric alternatives .

Quantitative Differentiation Evidence for 5-Fluoro-2-morpholinobenzoic Acid Versus Structural Analogs


Physical Property Differentiation: LogP and Predicted Lipophilicity Versus Non-Fluorinated and Regioisomeric Analogs

5-Fluoro-2-morpholinobenzoic acid exhibits an experimental LogP value of 1.42550 (calculated XLogP3 = 1.3), distinguishing it from non-fluorinated analogs. The fluorine atom at the 5-position contributes to enhanced metabolic stability and bioavailability while maintaining a LogP within the optimal Lipinski range for drug-like molecules . In contrast, 2-morpholinobenzoic acid (non-fluorinated) lacks this favorable lipophilicity modulation, while 3-fluoro-4-morpholinobenzoic acid (regioisomer with different substitution pattern) shows a predicted pKa of 4.70±0.10 and different hydrogen-bonding geometry due to altered morpholine positioning .

Physical chemistry Drug-likeness Lipinski parameters ADME prediction

Regioisomeric Differentiation: Substitution Pattern Determines Pharmacophoric Utility in PC-PLC Inhibitor Scaffolds

SAR studies across 141 2-morpholinobenzoic acid analogues established that the 2-morpholino group is essential for catalytic Zn²⁺ chelation in the PC-PLC active site, and that the 5-position substitution (including 5-N-benzylamino derivatives) defines the optimal pharmacophore [1]. This specifically validates the 5-fluoro-2-morpholino substitution pattern. Regioisomers such as 3-fluoro-4-morpholinobenzoic acid (morpholine at 4-position, fluorine at 3-position) or 2-fluoro-4-morpholinobenzoic acid lack the 2-morpholino-5-substituted geometry required for this binding interaction [2][3].

Medicinal chemistry SAR Oncology Enzyme inhibition

Documented Patent Utility in RSV Antiviral Combination Therapy

5-Fluoro-2-morpholinobenzoic acid is explicitly cited in patent family WO 2019/067864 A1 (and corresponding AU 2018339068 A1, CA 3077309 A1, US 2019/192535 A1) as a component of combination pharmaceutical agents functioning as RSV inhibitors . This patent documentation establishes a specific, traceable industrial application that is not claimed for non-fluorinated 2-morpholinobenzoic acid or 4-morpholinobenzoic acid regioisomers in the same therapeutic context.

Antiviral RSV Infectious disease Patent literature

Supply Chain Differentiation: Commercial Availability with Full Characterization and Batch Reproducibility

5-Fluoro-2-morpholinobenzoic acid is commercially available at 98% purity specification with full analytical characterization, including MDL number MFCD11639774 and PubChem CID 43312944 . The compound is supplied with batch-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation, meeting ISO certification standards for global pharmaceutical R&D procurement . In contrast, certain regioisomeric analogs such as 2-fluoro-4-morpholinobenzoic acid show limited characterization data availability, with melting point values reported as "N/A" or unspecified in vendor documentation .

Procurement Quality control Sourcing Analytical chemistry

Validated Application Scenarios for 5-Fluoro-2-morpholinobenzoic Acid Procurement


PC-PLC Inhibitor Lead Optimization and SAR Expansion in Oncology Drug Discovery

Medicinal chemistry teams developing PC-PLC inhibitors for oncology applications should procure 5-fluoro-2-morpholinobenzoic acid as the core scaffold intermediate. SAR studies across 81–141 analogues confirm that the 2-morpholino-5-substituted benzoic acid framework represents the optimal pharmacophore, with the 2-morpholino group essential for catalytic Zn²⁺ chelation [1][2]. The 5-fluoro substitution provides a functional handle for further N-benzylamino derivatization—the modification shown to produce the most biologically active compounds with high microsomal stability [1].

RSV Antiviral Combination Therapy Development Programs

Pharmaceutical development organizations pursuing RSV antiviral therapeutics should source 5-fluoro-2-morpholinobenzoic acid based on its documented inclusion in patent family WO 2019/067864 A1 (and corresponding international filings) as a component of combination pharmaceutical agents . This patent documentation provides intellectual property validation that non-fluorinated 2-morpholinobenzoic acid and 4-morpholinobenzoic acid regioisomers lack in this specific therapeutic indication.

Fluorinated Heterocyclic Building Block Library Construction for Kinase Inhibitor Screening

Compound management and library production facilities should include 5-fluoro-2-morpholinobenzoic acid in fluorinated heterocyclic building block collections. The 5-fluoro substitution enhances metabolic stability and bioavailability while the LogP value of 1.3–1.4 positions it within optimal Lipinski parameters . The 98% purity specification with batch-to-batch reproducibility (ISO-certified production) supports high-throughput screening quality requirements .

Comparative Analog Studies Requiring Regioisomeric Differentiation

Research programs conducting systematic SAR analysis of morpholinobenzoic acid derivatives should procure 5-fluoro-2-morpholinobenzoic acid alongside regioisomeric controls (e.g., 3-fluoro-4-morpholinobenzoic acid, 2-fluoro-4-morpholinobenzoic acid) to establish substitution-pattern-dependent biological effects. The distinct 2-morpholino-5-fluoro geometry provides a critical comparator for validating binding interactions with Zn²⁺-dependent enzymes such as PC-PLC [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-morpholinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.